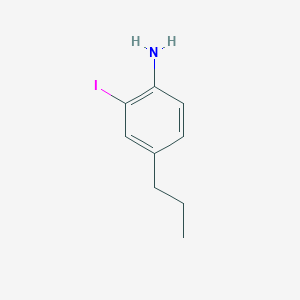

2-Iodo-4-propylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iodo-4-propylaniline is an organic compound with the molecular formula C9H12IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the second position and a propyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-propylaniline can be achieved through several methods. One common approach involves the direct iodination of 4-propylaniline. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 2-Iodo-4-propylaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

Oxidation Products: Oxidation can lead to the formation of nitro or nitroso derivatives.

Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

2-Iodo-4-propylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated anilines with biological targets.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Iodo-4-propylaniline involves its interaction with various molecular targets. The iodine atom and the propyl group influence the compound’s reactivity and binding affinity to different receptors or enzymes. The pathways involved may include halogen bonding, hydrophobic interactions, and hydrogen bonding, depending on the specific application or reaction .

Comparación Con Compuestos Similares

4-Iodo-2-propylaniline: Similar structure but with different substitution pattern.

2-Bromo-4-propylaniline: Bromine instead of iodine, leading to different reactivity.

2-Iodo-4-ethylamine: Ethyl group instead of propyl, affecting the compound’s properties.

Uniqueness: 2-Iodo-4-propylaniline is unique due to the specific positioning of the iodine and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where precise reactivity and interactions are required .

Actividad Biológica

2-Iodo-4-propylaniline (C9H12IN) is an aromatic amine that has garnered attention due to its potential biological activities. The presence of iodine in its structure may influence its reactivity and biological interactions, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C9H12IN

- Molecular Weight : 247.1 g/mol

- IUPAC Name : this compound

The presence of the iodine atom can enhance lipophilicity and alter the electronic properties of the molecule, potentially impacting its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from relevant research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study focused on the synthesis and evaluation of related compounds, it was found that derivatives of propylaniline, including those with halogen substitutions like iodine, showed promising activity against various bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| This compound | 32 | Escherichia coli |

| This compound | 8 | Pseudomonas aeruginosa |

These results suggest that the compound can inhibit bacterial growth effectively, with varying potency depending on the strain.

Anticancer Potential

In vitro studies have shown that this compound may possess anticancer properties. A notable investigation assessed its effects on cancer cell lines, revealing that it induces apoptosis in specific cancer types.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours.

- Mechanism : Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

The mechanisms underlying the biological activities of this compound are not yet fully elucidated but may involve:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells.

- Inhibition of Key Enzymes : It might interfere with enzyme functions critical for cell survival and proliferation.

- DNA Interaction : Potential interactions with DNA could lead to mutagenic effects or apoptosis in cancer cells.

Synthesis and Structural Modifications

The synthesis of this compound typically involves iodination reactions on propylaniline derivatives. Various synthetic routes have been explored to enhance yield and purity, including:

- Direct Iodination : Using iodine monochloride or potassium iodide under acidic conditions.

- Alternative Methods : Employing palladium-catalyzed cross-coupling reactions for more complex derivatives.

Propiedades

IUPAC Name |

2-iodo-4-propylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEWTHJIDLKRFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422022-29-4 |

Source

|

| Record name | 2-iodo-4-propylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.